molecular formula C15H22N2O3 B2689237 4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide CAS No. 1351618-90-0

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide

Cat. No.: B2689237
CAS No.: 1351618-90-0
M. Wt: 278.352
InChI Key: QABUNFBVDPEVIX-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a hydroxyoxan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with a suitable oxan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group and benzamide moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.

    4-(dimethylamino)benzaldehyde: Used in organic synthesis and as a reagent.

Uniqueness

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-17(2)13-5-3-12(4-6-13)14(18)16-11-15(19)7-9-20-10-8-15/h3-6,19H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABUNFBVDPEVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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